Compound Description: This compound is a copper(II) chloride dimer complexed with two 2-amino-5-methylpyridine (5MAP) ligands. It is isomorphous with compound 2, [(5MAP)2CuBr2]2, and exhibits very weak antiferromagnetic exchange. []
Relevance: This compound is related to 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine through the shared ligand 2-amino-5-methylpyridine (5MAP). While the target compound has a bromine atom at the 4-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine core, this compound utilizes 5MAP, which represents a potential precursor or building block in the synthesis of the target compound. []
Compound Description:This compound is a copper(II) bromide dimer complexed with two 2-amino-5-methylpyridine (5MAP) ligands. It is isomorphous with compound 1, [(5MAP)2CuCl2]2, and exhibits very weak antiferromagnetic exchange. []
Relevance: This compound is structurally related to 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine through the shared ligand 2-amino-5-methylpyridine (5MAP). The target compound and this compound share a bromine atom, although in different chemical environments. Additionally, 5MAP present in this compound can be seen as a precursor to the pyrrolo[2,3-b]pyridine core of the target compound. []
Compound Description:This compound is a copper(II) acetate complex with a rather unique ligand, 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium (3-Br-2-Et-5-Mepyrpy). This ligand was formed in situ through a copper(II)-catalyzed condensation and oxidation reaction involving 2-amino-5-methylpyridine and the solvent, 2-butanone. The complex itself exhibits strong antiferromagnetic interactions. []
Relevance:This compound is structurally similar to 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine due to the presence of a 3-Br-2-Et-5-Mepyrpy ligand. Both this ligand and the target compound share the core structure of pyrrolo[2,3-b]pyridine, with bromine substitution. The differences lie in the additional ethyl and methyl substituents on the ligand in this compound. This structural similarity suggests a potential common synthetic pathway or a possibility of utilizing similar reaction conditions for their synthesis. []
4-Chloro-1H-pyrrolo[2,3-b]pyridine
Compound Description:This compound is a halogenated derivative of 1H-pyrrolo[2,3-b]pyridine. The compound's synthesis from 1H-pyrrolo[2,3-b]pyridine N-oxide is described using either the Balz-Schiemann reaction or lithium-halogen exchange. []
Relevance:This compound is closely related to 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine as they both share the core pyrrolo[2,3-b]pyridine structure and a halogen substituent at the 4-position. The key difference lies in the presence of a methyl group on the nitrogen atom at the 1-position in the target compound and the specific halogen substituent, with the related compound having a chlorine atom instead of bromine. This suggests that similar synthetic strategies, particularly halogenation reactions, could be employed for both compounds, with variations in starting materials and reaction conditions. []
1H-Pyrrolo[2,3-b]pyridine N-oxide (1)
Compound Description:This compound is the N-oxide derivative of 1H-pyrrolo[2,3-b]pyridine and serves as a key starting material for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. This transformation highlights its versatility in accessing various substituted pyrrolo[2,3-b]pyridine derivatives. []
Relevance:This compound serves as a direct precursor to the pyrrolo[2,3-b]pyridine core of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The N-oxide functionality in this compound can be easily modified to introduce the bromine atom at the 4-position and the methyl group at the 1-position, leading to the target compound. []
Compound Description:This compound is a radiolabeled derivative of 1H-pyrrolo[2,3-b]pyridine designed for imaging dopamine D4 receptors using positron emission tomography (PET). []
Compound Description:This compound is a radiolabeled analog of L-750,667, which itself is a high-affinity and selective D4 receptor ligand. The incorporation of the 18F label makes it suitable for PET imaging studies targeting dopamine D4 receptors. []
Relevance:This compound shares a structural similarity with 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, as they both are built on the 1H-pyrrolo[2,3-b]pyridine scaffold. While the target compound has specific substitutions (bromine and methyl), this compound features a more complex substituent at the 3-position involving a piperazine ring and a fluorobenzyl group. Despite the differences in substitution patterns, the presence of the same core structure suggests that they could potentially be synthesized using similar synthetic strategies or building blocks. []
Compound Description:This compound is a potent and selective inhibitor of platelet-derived growth factor receptor beta (PDGFR-β). It exhibits strong inhibitory activity against PDGFR-β-induced cell proliferation and autophosphorylation. []
Relevance:This compound shares a key structural feature with 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, namely the presence of a 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. Although further elaborated within a larger molecular framework, the presence of this specific substituted pyrrolopyridine moiety highlights a potential common starting point in their respective synthetic pathways and suggests possible shared biological activity trends. []
2-Propyl-1H-pyrrolo-[2,3-b]pyridine
Compound Description:This compound is a 2-substituted derivative of 1H-pyrrolo[2,3-b]pyridine. This compound can be prepared on a large scale in high yield and may be a potential intermediate in the synthesis of bioactive drugs. []
Relevance:This compound is closely related to 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine as they share the core 1H-pyrrolo[2,3-b]pyridine structure. The primary difference lies in the substitution pattern: this compound has a propyl group at the 2-position, while the target compound has a methyl group at the 1-position and a bromine atom at the 4-position. []
Compound Description:This compound represents an early lead compound in the development of cell division cycle 7 kinase (Cdc7 kinase) inhibitors. Its structure, particularly the presence of the 1H-pyrrolo[2,3-b]pyridin-3-ylmethylene moiety, serves as a basis for further structural modifications to enhance its potency and selectivity. []
Relevance:This compound shares a crucial structural element with 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, which is the presence of the 1H-pyrrolo[2,3-b]pyridine core. Despite further structural elaborations in this compound, the shared core structure suggests the possibility of shared synthetic intermediates or strategies during their synthesis. []
Compound Description:This compound is a potent ATP-mimetic inhibitor of Cdc7 kinase, exhibiting an IC50 value of 7 nM. Its structure represents a significant advancement from the initial lead compound (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1) through structural modifications aimed at enhancing its inhibitory activity against Cdc7 kinase. []
Relevance:This compound, like 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, features the 1H-pyrrolo[2,3-b]pyridine core as a central structural motif. This shared core structure indicates a potential common starting point in their synthetic routes, and the modifications made to this compound to enhance its biological activity could offer insights into potentially modifying 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine for specific applications. []
Compound Description: This is a substituted 1H-pyrrolo[2,3-b]pyridine derivative synthesized and characterized for its potential biological activity. Its synthesis involves a multistep reaction sequence highlighting a strategy for assembling the pyrrolo[2,3-b]pyridine core. []
Relevance:This compound and 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine share the fundamental 1H-pyrrolo[2,3-b]pyridine core structure. The key difference lies in the diverse substituents attached to this core: compound 8 features various aryl and cyano groups, while the target compound has a bromine atom at the 4-position and a methyl group at the 1-position. []
Compound Description: Similar to compound 8, this molecule represents a multi-substituted 1H-pyrrolo[2,3-b]pyridine derivative. It was synthesized and characterized alongside compound 8, exploring the structure-activity relationship of this class of molecules. []
Relevance:Like 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, this compound is based on the 1H-pyrrolo[2,3-b]pyridine scaffold. While their substitution patterns differ significantly, the shared core structure suggests a common starting point or synthetic strategy in their preparation. []
Compound Description: This compound is a key intermediate in pharmaceutical synthesis. Its preparation involves a multistep procedure, highlighting a regioselective approach to introducing substituents onto the pyrrolo[2,3-b]pyridine scaffold. []
Relevance: This compound is structurally related to 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine through the shared 1H-pyrrolo[2,3-b]pyridine core. While the target compound has specific substituents, this compound features a methylamino group at the 4-position and a 5-fluoronicotinic acid moiety at the 2-position. []
Compound Description: This compound is an active pharmaceutical ingredient investigated for its potential in cancer treatment. Its formulation, particularly the development of microprecipitated bulk powder (MBP) containing this compound, has been a focus of research to improve its delivery and bioavailability. []
Overview
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. This compound features a bromine substituent at the 4-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine structure. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as a building block for various pharmacologically active compounds.
Source and Classification
The compound can be classified as a brominated heterocyclic organic compound. Its molecular formula is C8H7BrN2, with a molecular weight of approximately 211.06 g/mol. The compound is recognized for its role in the synthesis of kinase inhibitors and other therapeutic agents, making it valuable in the pharmaceutical industry.
Synthesis Analysis
Methods and Technical Details
The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
Cyclization: The initial step often includes the cyclization of suitable precursors, such as 4-bromoacetophenone, in the presence of strong bases like sodium hydroxide and solvents such as ethanol.
Bromination: A common method for introducing the bromine atom involves using N-bromosuccinimide (NBS) under mild conditions, typically in dichloromethane at room temperature. This reaction yields the desired brominated product with good efficiency.
Industrial Production: For large-scale production, continuous flow synthesis methods may be employed to enhance yield and purity while controlling reaction conditions more effectively.
Molecular Structure Analysis
Structure and Data
The molecular structure of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
The compound exhibits a fused ring system that contributes to its chemical properties and reactivity profile.
Chemical Reactions Analysis
Reactions and Technical Details
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to generate different derivatives, which may have varied biological activities.
Cyclization Reactions: Further cyclization can occur to form more complex structures, expanding its utility in synthetic chemistry.
Mechanism of Action
Process and Data
The mechanism of action for 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs). The compound acts as an inhibitor of these receptors, which are crucial for various cellular processes including proliferation and differentiation.
Specific Mechanisms Include:
Targeting FGFRs: The compound binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity.
Impact on Signaling Pathways: This inhibition affects several downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, ultimately leading to reduced cancer cell migration and invasion capabilities.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical and chemical properties of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below:
Property
Value
Molecular Formula
C8H7BrN2
Molecular Weight
211.06 g/mol
Boiling Point
Not specified
Solubility
Soluble in organic solvents
Log P (octanol-water partition coefficient)
2.14
Absorption
High gastrointestinal absorption
Blood-brain barrier permeability
Yes
These properties indicate its potential for bioavailability and interaction with biological systems.
Applications
Scientific Uses
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a critical building block in synthesizing kinase inhibitors and other pharmacologically active compounds.
Biological Studies: Researchers investigate its derivatives for potential anti-cancer and anti-inflammatory activities.
Chemical Biology: The compound is utilized as a probe in studying various biological pathways and molecular interactions, contributing to understanding disease mechanisms and therapeutic targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.